N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
This usually involves identifying the compound’s chemical formula, molecular weight, and structure. It may also include identifying the compound’s functional groups and any important structural features.
Synthesis Analysis
This involves understanding how the compound is synthesized. This can include the starting materials, the reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying how the compound reacts with other compounds. This can include identifying the products of the reaction, the reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining the compound’s physical and chemical properties. This can include the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Polymer Applications
One area of research involves the synthesis and properties of polymers based on specific organic compounds. For example, the study by Hsiao et al. (2000) focuses on the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, highlighting the potential for creating materials with high thermal stability and solubility in polar solvents (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Pharmaceutical and Biological Research
Another significant area is the development of new pharmaceutical compounds. For instance, Nimbalkar et al. (2018) synthesized novel derivatives of benzamide with promising in vitro anti-tubercular activity, demonstrating the potential of specific organic compounds in addressing infectious diseases (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Molecular Interaction Studies
Research on molecular interactions is also prevalent. Shim et al. (2002) investigated the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, illustrating the complex interplay between specific molecules and biological receptors (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Safety And Hazards
This involves identifying any potential safety hazards associated with the compound. This can include the compound’s toxicity, flammability, and any precautions that need to be taken when handling the compound.
Future Directions
This involves identifying potential areas of future research. This can include potential applications of the compound, any unanswered questions about the compound, and how the compound could be modified to improve its properties or activity.
I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5/c1-21-14-8-11(15(22-2)7-10(14)18)19-17(20)16-9-23-12-5-3-4-6-13(12)24-16/h3-8,16H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STENGGCBFQYSKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2COC3=CC=CC=C3O2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
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